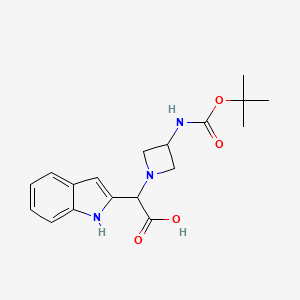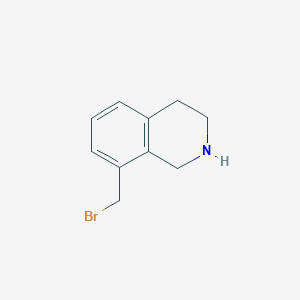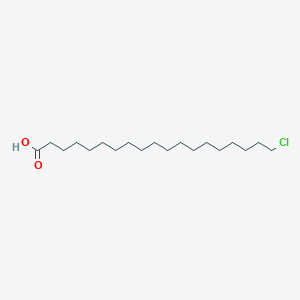
19-Chlorononadecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
19-Chlorononadecanoic acid is a chlorinated fatty acid with the molecular formula C19H37ClO2 It is a derivative of nonadecanoic acid, where a chlorine atom is substituted at the 19th carbon position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 19-Chlorononadecanoic acid typically involves the chlorination of nonadecanoic acid. One common method is the free radical chlorination, where nonadecanoic acid is treated with chlorine gas under ultraviolet light or heat to introduce the chlorine atom at the desired position. The reaction conditions must be carefully controlled to ensure selective chlorination at the 19th carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and chlorine concentration, to achieve high yields and purity of the desired product.
化学反应分析
Types of Reactions
19-Chlorononadecanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Oxidation of the carboxylic acid group can lead to the formation of ketones or aldehydes.
Reduction: Reduction can yield primary or secondary alcohols.
Substitution: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.
科学研究应用
19-Chlorononadecanoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and lubricants.
作用机制
The mechanism of action of 19-Chlorononadecanoic acid involves its interaction with various molecular targets and pathways. The chlorine atom can participate in electrophilic reactions, making the compound reactive towards nucleophiles. This reactivity can lead to the formation of covalent bonds with biological molecules, potentially altering their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Nonadecanoic acid: The parent compound without the chlorine substitution.
19-Hydroxynonadecanoic acid: A hydroxylated derivative of nonadecanoic acid.
Chlorinated fatty acids: Other fatty acids with chlorine substitutions at different positions.
Uniqueness
19-Chlorononadecanoic acid is unique due to the specific position of the chlorine atom, which imparts distinct chemical and physical properties. This positional specificity can influence the compound’s reactivity, solubility, and biological activity, making it valuable for targeted applications in research and industry.
属性
分子式 |
C19H37ClO2 |
|---|---|
分子量 |
332.9 g/mol |
IUPAC 名称 |
19-chlorononadecanoic acid |
InChI |
InChI=1S/C19H37ClO2/c20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19(21)22/h1-18H2,(H,21,22) |
InChI 键 |
UYMYGJOLTRRPIJ-UHFFFAOYSA-N |
规范 SMILES |
C(CCCCCCCCCCl)CCCCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


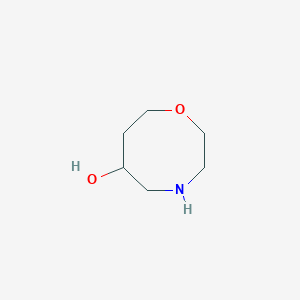
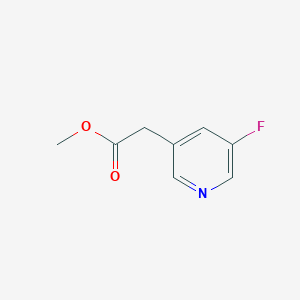
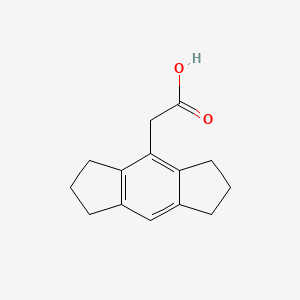
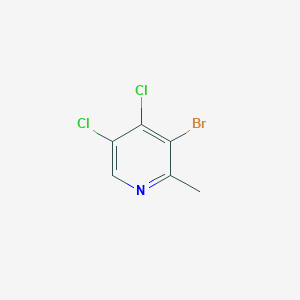
![5-Hydroxy-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12976569.png)
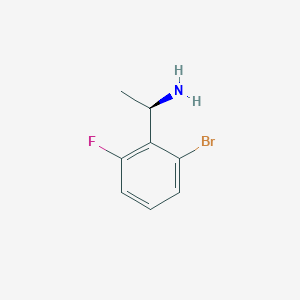
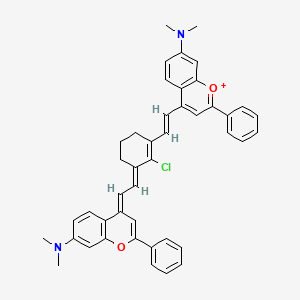

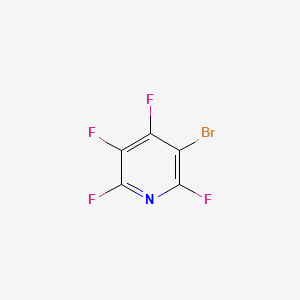
![3-(tert-Butyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B12976594.png)

